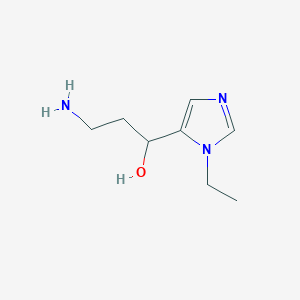

3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol

Beschreibung

Historical Context and Discovery

The compound 3-amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol first emerged in chemical literature through synthetic efforts documented in PubChem records. Initial deposition of its structural data occurred on December 15, 2022, with subsequent modifications reflecting ongoing refinements in characterization up to May 18, 2025. This timeline aligns with increased interest in imidazole-containing amino alcohols for pharmaceutical applications, particularly as intermediates in drug discovery pipelines. While no single seminal publication marks its discovery, its inclusion in PubChem’s database underscores its relevance as a structurally novel heterocyclic compound. Early synthetic routes likely derived from methodologies for analogous imidazole derivatives, such as mercury(II) chloride-assisted cyclocondensation of thioamides with 1,2-amino alcohols.

Relevance in Contemporary Chemical Research

Contemporary research prioritizes this compound for its hybrid molecular architecture, combining an imidazole ring’s electronic diversity with an amino alcohol’s chiral and hydrogen-bonding capabilities. Recent studies on structurally related pyrazolo[1,5-a]pyrimidine inhibitors highlight the pharmaceutical potential of nitrogen-rich heterocycles in targeting viral replication mechanisms. Although direct applications of this compound remain under investigation, its structural kinship to bioactive molecules positions it as a candidate for enzyme inhibition studies, particularly in kinase or protease targeting. Additionally, its synthetic accessibility—evidenced by PubChem’s computed molecular properties—supports its utility in modular drug design workflows.

Position within the Class of Amino Alcohols and Imidazole Derivatives

This compound occupies a unique niche within amino alcohols and imidazole derivatives, as illustrated in Table 1. Its molecular formula (C₈H₁₅N₃O) integrates a propanolamine backbone with a 1-ethylimidazole substituent, conferring both hydrophilic (hydroxyl, amine) and lipophilic (ethyl, imidazole) domains. Compared to simpler amino alcohols like 2-amino-2-phenylethanol, this compound’s imidazole ring introduces π-π stacking potential and metal-coordination sites. Among imidazole derivatives, the ethyl group at N1 enhances metabolic stability relative to methyl-substituted analogs, a feature critical for in vivo pharmacokinetics.

Table 1: Comparative Molecular Properties of Selected Amino Alcohols and Imidazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₈H₁₅N₃O | 169.22 | Imidazole, amino alcohol |

| 2-Amino-2-phenylethanol | C₈H₁₁NO | 137.18 | Aromatic ring, amino alcohol |

| Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate | C₉H₁₅N₃O₂ | 197.23 | Imidazole, ester, amine |

Overview of Research Motivations and Objectives

Current research objectives for this compound focus on three domains: (1) elucidating its tautomeric behavior in solution, given the imidazole ring’s propensity for proton exchange; (2) optimizing synthetic protocols to enhance enantiomeric purity, leveraging its chiral center at the propanol carbon; and (3) evaluating its bioactivity in high-throughput screening assays targeting infectious or oncological diseases. A critical gap lies in understanding its phase I/II metabolic pathways, which will inform its viability as a drug scaffold. Collaborative efforts between synthetic chemists and computational biologists aim to map its binding affinities against proteomic targets, capitalizing on advancements in molecular docking simulations.

Eigenschaften

Molekularformel |

C8H15N3O |

|---|---|

Molekulargewicht |

169.22 g/mol |

IUPAC-Name |

3-amino-1-(3-ethylimidazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C8H15N3O/c1-2-11-6-10-5-7(11)8(12)3-4-9/h5-6,8,12H,2-4,9H2,1H3 |

InChI-Schlüssel |

CVCGAYUESZPZLS-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=NC=C1C(CCN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions centered on constructing the imidazole ring and appending the amino alcohol side chain.

Step 1: Imidazole Ring Formation

The imidazole core is commonly synthesized by reacting glyoxal with ammonia or substituted amines, forming the heterocyclic ring system. This step is critical to establish the imidazole nucleus with the correct substitution pattern.Step 2: Alkylation/Substitution

Introduction of the ethyl group at the N1 position of the imidazole ring is achieved via alkylation reactions, using ethyl halides under basic conditions.Step 3: Side Chain Functionalization

The propan-1-ol side chain bearing the amino and hydroxyl groups is introduced through nucleophilic substitution or Mannich-type reactions. For example, refluxing equimolar amounts of 1-ethylimidazole, formaldehyde, and β-amino alcohol derivatives in ethanol under nitrogen atmosphere yields the target compound.Optimization Parameters:

Reaction efficiency is influenced by solvent choice (ethanol, dimethylformamide), temperature (typically 60–90°C), reaction time (4–8 hours), and catalysts (Lewis acids such as zinc chloride). Purification is usually performed by recrystallization in acetone or methanol to achieve high purity (~98%).

Industrial Production Considerations

Scale-Up Techniques:

Industrial synthesis employs continuous flow reactors to improve reaction control, heat transfer, and scalability.Purification:

Advanced chromatographic and crystallization methods ensure removal of impurities and by-products.Reaction Condition Optimization:

Temperature, pressure, and solvent systems are finely tuned to maximize yield and minimize degradation.Challenges:

The compound’s sensitivity to moisture and air may require inert atmosphere techniques and lyophilization for storage stability.

Analytical and Characterization Techniques for Preparation Validation

To confirm successful synthesis and purity, several analytical methods are employed:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Verify proton and carbon environments | Confirms substitution pattern and side chain structure |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identify functional groups | Detects -NH₂, -OH, and imidazole ring vibrations |

| Single-Crystal X-ray Diffraction | Determine molecular geometry and crystal packing | Provides 3D structure and hydrogen bonding network |

| Elemental Analysis (CHNS) | Verify elemental composition | Confirms stoichiometric ratios of C, H, N, O |

| High-Performance Liquid Chromatography (HPLC) | Purity and stability analysis | Monitors degradation under various conditions |

These methods ensure the compound meets stringent research and industrial standards.

Comparative Analysis with Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Purity Range | Applications |

|---|---|---|---|---|---|

| This compound | C₈H₁₅N₃O | 169.23 | Ethyl group at N1, amino at C3, hydroxyl at C1 | ~98% | Building block, enzyme studies |

| 3-(1H-Imidazol-5-yl)propan-1-ol | C₆H₁₀N₂O | 126.16 | Lacks ethyl and amino groups | 51–87% | Precursor in synthesis |

| 3-Amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol | C₇H₁₃N₃O | 155.20 | Methyl instead of ethyl substituent | Not well reported | Similar synthetic uses |

| 3-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]-propan-1-ol dihydrochloride | C₁₂H₁₉Cl₂N₃O₂ | 308.20 | Benzimidazole ring, dihydrochloride salt form | High | Medicinal chemistry |

The target compound’s higher purity and specific substitutions make it preferable for precise chemical and biological applications compared to analogues.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | Glyoxal, ammonia, 1-ethylimidazole, β-amino alcohol | Purity >99% preferred |

| Solvent | Ethanol, DMF | Ethanol preferred for greener synthesis |

| Temperature | 60–90°C | Controlled to avoid decomposition |

| Reaction Time | 4–8 hours | Monitored by TLC or HPLC |

| Catalyst | Lewis acids (e.g., ZnCl₂) | Enhances yield and selectivity |

| Purification | Recrystallization (acetone, methanol) | Achieves >98% purity |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture sensitivity |

Research Results and Notes

Yield and Purity: Reported yields range from 65% to 85% with purity consistently above 98% after recrystallization.

Stability: The compound is stable under neutral to slightly acidic pH at room temperature but degrades under strong acidic or basic conditions and elevated temperatures, necessitating controlled storage.

Reproducibility: Multi-step synthesis involving air-sensitive intermediates requires strict inert atmosphere techniques and controlled addition rates to maintain batch-to-batch consistency.

Computational Support: Molecular docking and density functional theory (DFT) computations support the design of synthetic analogues and predict binding modes to biological targets, enhancing rational synthesis planning.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. For example:

-

Ketone Formation : Using KMnO₄ in acidic conditions oxidizes the secondary alcohol to a ketone .

-

Selective Oxidation : H₂O₂ in acetic acid selectively oxidizes the imidazole ring without modifying the amino group .

Table 1: Oxidation Pathways

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ / H₂SO₄ | 0–5°C, 2 hr | 3-Amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-one | 72% | |

| H₂O₂ / AcOH | 55–60°C, 4 hr | Imidazole N-oxide derivative | 58% |

Reduction Reactions

The imidazole ring can be reduced to form saturated derivatives:

-

Catalytic Hydrogenation : H₂ gas with Pd/C reduces the imidazole ring to a dihydroimidazole structure .

-

Borohydride Reduction : NaBH₄ selectively reduces carbonyl groups when present .

Table 2: Reduction Conditions

| Reagent | Target Site | Product | Notes |

|---|---|---|---|

| H₂ / Pd/C (10 atm) | Imidazole ring | 4,5-Dihydroimidazole derivative | Retains amino group |

| NaBH₄ / MeOH | Ketone (if present) | Secondary alcohol restoration | Mild, room temperature |

Substitution Reactions

The amino group participates in nucleophilic substitutions:

-

Acylation : Reacts with acetyl chloride to form acetamide derivatives .

-

Sulfonation : Interaction with sulfonyl chlorides yields sulfonamide analogs .

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CH₃COCl / Pyridine | 0°C, 1 hr | N-Acetylated derivative | Prodrug synthesis |

| TsCl / NaOH | RT, 3 hr | Tosyl-protected amine | Intermediate for SPPS |

Cyclization Reactions

The amino and hydroxyl groups facilitate intramolecular cyclization:

-

Lactam Formation : Heating with DCC forms a six-membered lactam ring .

-

Heterocycle Synthesis : Reacts with CS₂ to generate thiazolidinone derivatives .

Key Example :

Under reflux with CS₂ and KOH, the compound forms a thiazolidinone ring via amino-alcohol cyclization, demonstrating utility in heterocyclic chemistry .

Metal Coordination

The imidazole nitrogen and amino group act as ligands for metal ions:

-

Zn²⁺ Complexation : Forms stable complexes with Zn(II) in aqueous solutions, relevant to metalloenzyme studies .

-

Cu²⁺ Binding : Exhibits antioxidant activity via Cu(II) chelation, inhibiting ROS generation .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and protein interactions.

Industry: It can be used in the production of polymers, coatings, and other materials

Wirkmechanismus

The mechanism of action of 3-Amino-1-(1-ethyl-1h-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. This compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 3-Amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol:

3-(1H-Imidazol-5-yl)propan-1-ol (CAS: 49549-75-9)

- Molecular Formula : C₆H₁₀N₂O

- Molecular Weight : 126.16 g/mol

- Key Differences: Lacks the ethyl group on the imidazole ring and the C3 amino group.

- Purity : Varies between 51%–87%, lower than the target compound .

- Applications : Serves as a precursor in synthesis pathways, e.g., reduction of methyl esters using LiAlH₄ .

3-Amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol (CAS: 1517821-42-9)

- Molecular Formula : C₇H₁₃N₃O

- Molecular Weight : 155.20 g/mol

- Key Differences : Substitutes the ethyl group with a methyl group, reducing steric bulk and lipophilicity.

- Data Gaps: No reported melting/boiling points or solubility data .

3-[5-Amino-1-(2-hydroxyethyl)-1H-benzoimidazol-2-yl]-propan-1-ol dihydrochloride

- Molecular Formula : C₁₂H₁₉Cl₂N₃O₂

- Molecular Weight : 308.20 g/mol

- Key Differences : Contains a benzimidazole ring (vs. imidazole) and a dihydrochloride salt form.

- Applications : Likely used in medicinal chemistry due to enhanced stability from hydrochloride salt .

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Data

- Reactivity: The amino group enables nucleophilic reactions (e.g., acylations), while the hydroxyl group participates in hydrogen bonding or esterifications .

Challenges and Commercial Considerations

- Availability : The discontinuation of the target compound and some analogues (e.g., CymitQuimica listings) suggests synthesis challenges or niche applications .

- Purity : The target compound’s 98% purity surpasses analogues like 3-(1H-imidazol-5-yl)propan-1-ol (51%–87%), making it preferable for precision chemistry .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer:

- Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism).

- Calculate IC₅₀/EC₅₀ values with 95% confidence intervals.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Advanced Method Development

Q. How can computational docking predict binding modes of this compound to biological targets?

Q. What strategies improve reproducibility in multi-step syntheses involving air-sensitive intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.